ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a thiazole ring and a pyrimidine-2,4-dione moiety. This compound features:
- 2,7-dimethyl groups on the thiazole and pyrimidine rings, respectively.
- A 4-methylsulfanylphenyl substituent at position 5, introducing a sulfur-containing aromatic group.
- An ethyl carboxylate at position 6, enhancing solubility and reactivity for further derivatization.
The structural rigidity of the fused ring system, combined with substituent diversity, allows for tailored electronic and steric properties.
Properties
IUPAC Name |
ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-5-23-17(22)14-10(2)19-18-20(16(21)11(3)25-18)15(14)12-6-8-13(24-4)9-7-12/h6-9,11,15H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDQQJSPIAUBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions of appropriate precursors. This compound can be synthesized through various methods including:
- Intramolecular Cyclization : Utilizing polyphosphoric acid to facilitate the cyclization of substituted dihydropyrimidines.
- Condensation Reactions : Combining thiazolo derivatives with various aryl groups to achieve the desired structural modifications.
The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity. For instance, compounds derived from this class have shown effectiveness against various bacterial strains. A study found that certain substituted thiazolo derivatives displayed enhanced antibacterial properties compared to their open-chain analogs .
Anticancer Potential
Thiazolo[3,2-a]pyrimidines have been identified as potential anticancer agents. In vitro studies demonstrated that certain derivatives possess high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Specifically, compounds with specific aryl substitutions exhibited selective cytotoxicity while maintaining lower toxicity towards normal cells .
Anti-inflammatory and Analgesic Effects
Some thiazolo derivatives have also been evaluated for their anti-inflammatory and analgesic properties. These compounds may inhibit inflammatory pathways, contributing to pain relief and reduced inflammation in various models .
Case Studies
- Antitumor Activity : A recent study evaluated a series of thiazolo[3,2-a]pyrimidines for their antitumor effects. The results indicated that specific substitutions at the 5-position significantly enhanced cytotoxicity against tumor cells while reducing toxicity to normal cells .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of synthesized thiazolo derivatives against Gram-positive and Gram-negative bacteria. The results suggested that certain compounds exhibited superior activity compared to standard antibiotics .
Research Findings Summary
Scientific Research Applications
The compound ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo-pyrimidine family and has garnered attention for its diverse applications in medicinal chemistry, particularly as a potential therapeutic agent. This article delves into its scientific research applications, highlighting its pharmacological properties, synthesis methods, and notable case studies.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazolo-pyrimidine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell signaling pathways. Research indicates that similar compounds can inhibit mTOR pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of thiazolo-pyrimidine derivatives against various pathogens. The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Thiazolo-pyrimidines have been studied for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against a range of cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of thiazolo-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could serve as effective agents against resistant strains .
Case Study 3: Anti-inflammatory Potential
In vivo studies have shown that thiazolo-pyrimidine derivatives can reduce inflammation in animal models of arthritis by downregulating inflammatory markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous thiazolo[3,2-a]pyrimidines (Table 1), focusing on substituent effects, synthetic routes, crystallography, and biological relevance.
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Effects on Reactivity and Stability: Halogen vs. Sulfur Substituents: The bromophenyl analog (4-Br) forms halogen bonds in the crystal lattice , whereas the methylsulfanyl group in the target compound may engage in weaker S···π interactions, influencing solubility and packing .
Synthetic Methodologies:
- Most derivatives are synthesized via Biginelli-like multicomponent reactions using thiourea, aldehydes, and β-ketoesters .
- The target compound’s synthesis likely involves condensation of 4-methylsulfanylbenzaldehyde with ethyl acetoacetate and thiourea, followed by cyclization with chloroacetic acid .
Crystallographic Trends:
- Dihedral Angles: Substituted aryl groups at position 5 induce significant puckering in the pyrimidine ring (e.g., 80.9° in the bromophenyl derivative vs. 84.2° in the trimethoxybenzylidene analog ).
- Hydrogen Bonding: Carboxamide and ester functionalities promote intermolecular H-bonding, critical for crystal engineering .
Biological Relevance: Thiazolo[3,2-a]pyrimidines with chloro or methoxy substituents exhibit notable anticancer activity in vitro . The methylsulfanyl group in the target compound may confer improved metabolic stability over methyl or methoxy groups due to sulfur’s resistance to oxidative degradation .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of substituted aldehydes with thiourea derivatives to form the thiazole ring (e.g., using Biginelli-like reactions under acidic conditions) .
- Step 2: Cyclization with ethyl acetoacetate or similar carbonyl reagents to construct the pyrimidine core .
- Step 3: Introduction of the 4-methylsulfanylphenyl group via nucleophilic substitution or palladium-catalyzed coupling .
Optimization Strategies:
Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Analysis: Prioritize ¹H and ¹³C NMR to confirm substituent positions. Key signatures include:
- X-ray Crystallography: Resolve the thiazolo[3,2-a]pyrimidine core and substituent orientations. Critical parameters include:
- Unit cell dimensions (e.g., monoclinic P21/n with a = 7.5363 Å, b = 18.178 Å) .
- Intermolecular interactions (C–H···O, π-π stacking) for stability analysis .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Comparative Studies: Replace the 4-methylsulfanylphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or bulky groups (e.g., trimethoxybenzylidene) .
- Reactivity Analysis: Use DFT calculations to map electron density on the thiazole ring, correlating with nucleophilic attack susceptibility .
- Bioactivity Screening: Test derivatives against enzyme targets (e.g., kinases) to establish structure-activity relationships (SAR). For example, bulky substituents may reduce membrane permeability .
Q. What computational modeling approaches predict binding interactions with biological targets?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases). Focus on hydrogen bonding between the 3-oxo group and conserved lysine residues .
- MD Simulations: Run 100-ns trajectories in explicit solvent to assess binding stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .
- Pharmacophore Mapping: Identify critical features (e.g., planar thiazole ring, ester hydrophobicity) using tools like Schrödinger’s Phase .
Q. How can contradictions in stability data of thiazolo[3,2-a]pyrimidine derivatives be resolved?
Methodological Answer:
- Mechanistic Studies: Probe degradation pathways via HPLC-MS under stress conditions (heat, light, pH extremes). Identify hydrolytic cleavage of the ester group as a key instability factor .
- Crystallographic Insights: Compare packing efficiency in derivatives. For example, bulky 2,4,6-trimethoxybenzylidene groups enhance stability via π-π interactions .
- Accelerated Stability Testing: Use Arrhenius models to extrapolate shelf-life, correlating with intermolecular hydrogen bonding patterns observed in crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
